Product packaging for Axitinib Impurity 1(Cat. No.:CAS No. 885126-40-9)

Axitinib Impurity 1

Cat. No.: B601019
CAS No.: 885126-40-9
M. Wt: 386.5 g/mol
InChI Key: RITAVMQDGBJQJZ-XFXZXTDPSA-N
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Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

The presence of unwanted chemicals, or impurities, in active pharmaceutical ingredients (APIs) is a critical concern in the pharmaceutical industry. adventchembio.comsimsonpharma.com These impurities can arise from various stages, including synthesis, purification, and storage, and may impact the quality, safety, and efficacy of the drug. adventchembio.comgmpinsiders.com Therefore, the identification, quantification, and control of impurities are paramount. simsonpharma.compharmainfo.in

The control of impurities in pharmaceutical products is a mandate from regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). usp.orgbiomedres.us Stringent guidelines are in place to limit the levels of impurities to ensure patient safety. longdom.org The presence of unidentified and potentially toxic impurities can pose health risks. simsonpharma.compharmainfo.in Consequently, a comprehensive understanding and control of the impurity profile are essential for a robust manufacturing process and a safe final product. mt.com

Impurities in drug substances are broadly categorized based on their origin and chemical nature. gmpinsiders.comcontractpharma.com The International Council for Harmonisation (ICH) provides a widely accepted classification system. gmpinsiders.com The main categories include:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. gmpinsiders.comcontractpharma.com They can be structurally similar to the drug substance. gmpinsiders.com

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals like palladium. contractpharma.comaifa.gov.itthieme-connect.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. gmpinsiders.comcontractpharma.com

Impurities can also be classified based on their point of origin, such as raw material impurities, by-product impurities, and precursor impurities. adventchembio.com

Overview of Axitinib as a Representative Kinase Inhibitor in Pharmaceutical Manufacturing

Axitinib is a small molecule kinase inhibitor used in the treatment of certain cancers. Its complex chemical structure and multi-step manufacturing process make it susceptible to the formation of various impurities. thieme-connect.comacs.org These can include process-related impurities arising from raw materials and intermediates, as well as degradation products formed during storage or exposure to stress conditions like light, heat, and moisture. google.com

Impurity profiling, which involves the identification, characterization, and quantification of impurities, is a critical aspect of drug development and manufacturing, especially for complex molecules like Axitinib. simsonpharma.combiomedres.us A detailed impurity profile serves as a fingerprint of the manufacturing process and helps in ensuring its consistency. mt.com For kinase inhibitors, which are often potent molecules, even small amounts of impurities can have significant biological effects. Therefore, developing sensitive and specific analytical methods to monitor and control these impurities is essential. waters.com

Scope and Academic Relevance of Axitinib Impurity 1 Research

Research into specific impurities like this compound is crucial for several reasons. It contributes to a deeper understanding of the degradation pathways and potential side reactions in the synthesis of Axitinib. This knowledge allows for the optimization of the manufacturing process to minimize the formation of this and other impurities. acs.org Furthermore, the synthesis and characterization of this compound as a reference standard are vital for the development and validation of analytical methods used for quality control. jpionline.org

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name (Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide cymitquimica.com
CAS Number 885126-40-9 cymitquimica.com
Molecular Formula C22H18N4OS cymitquimica.compharmaffiliates.com
Molecular Weight 386.47 g/mol cymitquimica.compharmaffiliates.com
Appearance Yellow Solid cymitquimica.com
Purity >95%
Category Impurities, Quinazoline and Quinoline Derivatives cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885126-40-9

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-methyl-2-[[3-[(Z)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9-

InChI Key

RITAVMQDGBJQJZ-XFXZXTDPSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C\C4=CC=CC=N4

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Axitinib Impurity c

Origin of Product

United States

Mechanisms of Axitinib Impurity 1 Formation

Degradation-Related Formation Pathways

Axitinib is susceptible to degradation when exposed to various environmental factors, including oxidative, hydrolytic, and photolytic stress. researchgate.net Forced degradation studies are instrumental in identifying the resulting degradation products and elucidating their formation mechanisms.

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of Axitinib, leading to the formation of several impurities. researchgate.net The thioether linkage in the Axitinib molecule is particularly susceptible to oxidation.

The sulfur atom in Axitinib can be a target for radical reactions. Under certain oxidative conditions, a thiyl radical (RS•) can be generated. nih.govnih.gov These highly reactive intermediates can engage in various reactions, including coupling with another molecule to form dimeric impurities. nih.govresearchgate.net While the specific formation of dimeric variants of Axitinib via this pathway requires further dedicated study, the general principles of thiyl radical chemistry suggest it as a plausible degradation route. nih.govprinceton.edu

The most well-documented oxidative degradation pathway for Axitinib involves the oxidation of the thioether group to form Axitinib Sulfoxide and, subsequently, Axitinib Sulfone. nih.gov These compounds have been identified as significant metabolites and degradation products. nih.govchemicea.com The formation of Axitinib Sulfoxide is a primary metabolic route, predominantly mediated by the CYP3A4/5 enzymes in the liver. nih.govguidetopharmacology.orgwikipedia.org Under forced degradation conditions using oxidizing agents like hydrogen peroxide, the thioether sulfur is oxidized first to a sulfoxide and then further to a sulfone. researchgate.net

Table 1: Key Oxidative Degradation Products of Axitinib

Impurity NameAlternate NameMolecular FormulaFormation Pathway
Axitinib SulfoxideM12C22H18N4O2SSingle oxidation of the thioether sulfur atom. nih.gov
Axitinib SulfoneSulfonyl axitinibC22H18N4O3SDouble oxidation of the thioether sulfur atom.

Photolytic Degradation Processes

Exposure to light can induce chemical changes in drug molecules, a process known as photolytic degradation. Axitinib has been found to be unstable when exposed to photolytic conditions, leading to the generation of degradation products. researchgate.net The energy from light, particularly UV radiation, can be absorbed by the molecule, promoting electrons to higher energy states and leading to bond cleavage or reactions that form impurities. nih.govmdpi.com Studies have shown that photolytic degradation of Axitinib results in the formation of distinct degradation products, which are separated and characterized using techniques like HPLC. jpionline.org

Table 2: Summary of Axitinib Forced Degradation Findings

Stress ConditionStability of AxitinibKey Degradation Products Formed
Oxidative (e.g., H2O2)Unstable researchgate.netAxitinib Sulfoxide, Axitinib Sulfone nih.gov
Hydrolytic (Acid/Base)Susceptible to degradation researchgate.netVarious hydrolytic products nih.gov
Photolytic (Light/UV)Unstable researchgate.netPhotodegradation products jpionline.org
ThermalGenerally stable researchgate.netMinimal degradation observed researchgate.net

Thermal Degradation Processes

Thermal stress is a significant contributor to the degradation of pharmaceutical compounds. In the case of Axitinib, forced degradation studies, which involve subjecting the drug substance to elevated temperatures, can lead to the formation of various degradation products, including impurities. jpionline.org These processes involve the breakdown of the parent molecule due to increased kinetic energy, which can initiate and accelerate chemical reactions that would not occur at ambient temperatures. While specific pathways for the thermal generation of Axitinib Impurity 1 are complex, such studies are essential for establishing the stability of the drug and identifying potential degradants that may arise during manufacturing or storage if temperature controls are exceeded. jpionline.orgsmolecule.com

Excipient-Induced Impurity Formation

Excipients, while intended to be inert, can sometimes interact with the active pharmaceutical ingredient (API). The presence of reactive species within these excipients can lead to the formation of impurities.

A critical formation pathway for a variant of this compound involves the reaction of nitrites with a secondary amine. chemicea.com This specific variant is identified as N-Nitroso this compound. chemicea.comcleanchemlab.com The structure of Axitinib contains a secondary amine group, which is susceptible to nitrosation.

This reaction can occur if residual nitrites are present as contaminants in the excipients or raw materials used in the drug formulation. nih.gov Under certain conditions, typically acidic, nitrites can form nitrosating agents like dinitrogen trioxide (N₂O₃). nih.gov These agents can then react with the secondary amine moiety in the Axitinib molecule to form the N-nitroso impurity. chemicea.comnih.gov This type of impurity is of particular interest due to the classification of many N-nitroso compounds as potentially mutagenic. The chemical name for this N-nitroso variant is (E)-N-methyl-2-((1-nitroso-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide. chemicea.comsynzeal.comanaxlab.com

Structural Elucidation Methodologies for this compound Variants

Confirming the exact chemical structure of impurities is a fundamental requirement for ensuring drug quality and safety. A suite of advanced analytical techniques is employed to achieve this.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, HSQC, High-Resolution MS)

Spectroscopic methods provide detailed information about a molecule's atomic composition and connectivity. For variants like N-Nitroso this compound, these techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the impurity. This allows for the determination of its elemental composition, which for the N-nitroso variant is C₂₂H₁₇N₅O₂S. simsonpharma.com This confirmation of the molecular formula is a critical first step in structural elucidation. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule. For the N-nitroso impurity, ¹H NMR would confirm the absence of the N-H proton present in the parent Axitinib molecule and show shifts in the signals of nearby protons due to the new N-nitroso group. ¹³C NMR would similarly show changes in the chemical environment of the carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR technique correlates proton and carbon signals, allowing for unambiguous assignment of which protons are attached to which carbons, further solidifying the structural assignment.

Fragmentation Patterns and Mass Spectrometry Analysis (e.g., LC-Q-TOF-MS/MS in positive ion mode)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating impurities from the API and analyzing them. jpionline.org Tandem mass spectrometry (MS/MS), often performed with instruments like a Quadrupole Time-of-Flight (Q-TOF), is used to further probe the impurity's structure.

In this process, the impurity is first separated chromatographically and then ionized, typically in positive ion mode. The resulting molecular ion is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions. The pattern of these fragments is a unique fingerprint of the molecule. By analyzing the masses of the fragments, scientists can deduce the original structure, confirming the identity of this compound and its variants by piecing together its structural components. jpionline.org

Data Tables

Table 1: Analytical Techniques for Structural Elucidation

Technique Purpose Information Obtained
HRMS Elemental Composition Provides highly accurate mass to confirm the molecular formula (e.g., C₂₂H₁₇N₅O₂S). smolecule.comsimsonpharma.com
¹H & ¹³C NMR Molecular Structure Determines the connectivity of hydrogen and carbon atoms and confirms functional groups.
HSQC H-C Correlation Maps direct connections between specific proton and carbon atoms in the molecule.

| LC-Q-TOF-MS/MS | Structural Confirmation | Separates the impurity and analyzes its fragmentation pattern to verify the molecular structure. jpionline.org |

Table 2: Compound Names Mentioned

Compound Name Role/Type
Axitinib Active Pharmaceutical Ingredient (API)
This compound General impurity designation
N-Nitroso this compound A specific variant of Impurity 1

Advanced Analytical Methodologies for Axitinib Impurity 1 Control

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the separation and quantification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a multi-faceted process that involves the strategic selection of columns, mobile phases, and elution modes to achieve optimal separation of the target impurity from the main component and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of chromatography used for the analysis of Axitinib and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Several studies have successfully employed RP-HPLC for the determination of Axitinib and its related compounds, demonstrating its suitability for impurity profiling. irjweb.comresearchgate.netijsrst.comscholarsresearchlibrary.com

The choice of column chemistry is a critical factor in achieving the desired separation. The most common stationary phases for RP-HPLC are based on silica (B1680970) particles chemically bonded with alkyl chains.

C18 (Octadecylsilane): C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and retention capabilities for a broad range of compounds. hawach.com Several methods for Axitinib analysis have utilized C18 columns, often with dimensions of 150 mm x 4.6 mm or 250 mm x 4.6 mm and a particle size of 5 µm. irjweb.comresearchgate.netscholarsresearchlibrary.com These columns provide excellent resolution and peak shape for Axitinib and its impurities. irjweb.comresearchgate.net One study specifically mentions the use of a Symmetry ODS C18 column (4.6 x 250mm, 5μm) as being ideal for providing good peak shape and resolution. irjweb.com Another method employed an Altima C18 column (150 × 4.6 mm, 5µm) for the separation. researchgate.netscholarsresearchlibrary.com

C8 (Octylsilane): C8 columns have shorter alkyl chains than C18 columns, resulting in lower hydrophobicity and reduced retention times. hawach.com This can be advantageous for reducing analysis time. sepscience.com A study on Axitinib and its process-related impurities, including Impurity 1, successfully utilized a Discovery C8 column (250mm x 4.6mm, 5µm) for efficient separation. ijpronline.com C8 columns can sometimes offer better peak shapes for certain analytes by minimizing tailing effects. chromforum.org

The selection between C18 and C8 depends on the specific characteristics of the impurities and the desired chromatographic performance. While C18 offers strong retention, C8 can provide faster analysis times for moderately hydrophobic compounds. hawach.comsepscience.com

Table 1: Comparison of C18 and C8 Column Chemistries in Axitinib Impurity Analysis

Column Chemistry Typical Dimensions Particle Size Advantages for Axitinib Analysis
C18 150 x 4.6 mm, 250 x 4.6 mm 5 µm Strong retention, excellent resolution, widely used and documented. irjweb.comresearchgate.netscholarsresearchlibrary.com

| C8 | 250 x 4.6 mm | 5 µm | Reduced retention times, potentially better peak shapes, effective for process-related impurities. ijpronline.comchromforum.org |

The composition of the mobile phase plays a pivotal role in controlling the retention and selectivity of the separation. The optimization process often involves adjusting the type of organic solvent, the aqueous component (often a buffer), and their relative proportions.

Acetonitrile (B52724):Phosphate (B84403) Buffer: A common mobile phase combination for the analysis of Axitinib and its impurities is a mixture of acetonitrile and a phosphate buffer. researchgate.netscholarsresearchlibrary.comgoogle.com For instance, a method utilized a mixture of acetonitrile and KH2PO4 (60:40, v/v) to achieve separation. researchgate.netscholarsresearchlibrary.com Another patented method describes a mobile phase system using a phosphate buffer and acetonitrile in varying ratios for gradient elution. google.com The pH of the buffer is also a critical parameter that can be adjusted to optimize the ionization state of the analytes and improve peak shape.

Methanol (B129727):Orthophosphoric Acid: An alternative mobile phase consists of methanol and an aqueous solution of orthophosphoric acid. ijpronline.com One study successfully separated Axitinib and three of its process-related impurities using a mobile phase of 0.1% orthophosphoric acid and methanol in a gradient elution mode. ijpronline.com

Other mobile phase compositions have also been reported, such as Acetonitrile: 0.1M Acetic Acid (50:50 v/v) and a mixture of Triethylamine Buffer and Acetonitrile (50:50). ijsrst.compharmacreations.com The choice of mobile phase components is guided by the need to achieve adequate resolution, good peak symmetry, and reasonable analysis times.

Table 2: Examples of Optimized Mobile Phases for Axitinib Impurity Analysis

Organic Solvent Aqueous Phase Ratio (v/v) Reference
Acetonitrile KH2PO4 Buffer 60:40 researchgate.netscholarsresearchlibrary.com
Methanol 0.1% Orthophosphoric Acid Gradient ijpronline.com
Acetonitrile 0.1M Acetic Acid 50:50 ijsrst.com
Acetonitrile Triethylamine Buffer 50:50 pharmacreations.com
Acetonitrile Phosphate Buffer (pH 3.2-3.4) Gradient google.com

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. In such cases, gradient elution is employed, where the mobile phase composition is changed over the course of the analysis. This allows for the efficient elution of both early and late-eluting peaks.

Several methods for the analysis of Axitinib and its impurities utilize gradient elution. ijpronline.comgoogle.comjpionline.org For example, one method employed a gradient program with mobile phases A and B, with the percentage of B changing over time as follows: 0 min/25% B, 3 min/25% B, 16 min/75% B, 20 min/75% B, 23 min/25% B, and 25 min/25% B. Another method used a gradient of acetonitrile and a hexane (B92381) sulfonic acid buffer over a 60-minute run time to separate Axitinib and its related substances. jpionline.org A patented method also details a specific gradient elution program for the analysis of Axitinib and its related substances. google.com

Table 3: Example of a Gradient Elution Program for Axitinib Impurity Analysis

Time (min) % Mobile Phase A % Mobile Phase B
0.01 80 20
10 80 20
40 30 70
50 30 70
50.01 80 20
60 80 20

(This is an example from a patented method and may not be universally applicable) google.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over conventional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times. psu.edu UPLC is particularly well-suited for the demanding task of impurity profiling, where the detection and quantification of low-level impurities are crucial. waters.com

While specific UPLC methods for the analysis of Axitinib Impurity 1 are not extensively detailed in the provided search results, the principles of UPLC are highly applicable. The development of a UPLC method for this compound would follow a similar optimization process as HPLC, but with the potential for much faster and more efficient separations. The use of UPLC can lead to a substantial reduction in analysis time, allowing for higher throughput in quality control laboratories. waters.com A stability-indicating UPLC method was developed for Halobetasol Propionate and its impurities, demonstrating the power of this technique for impurity profiling. psu.edu

Detection Strategies

Effective detection of this compound requires sophisticated analytical techniques capable of distinguishing and quantifying the impurity at trace levels in the presence of the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques employed, coupled with various advanced detectors.

Photodiode Array (PDA) detection is a powerful tool in liquid chromatography that provides spectral information across a range of wavelengths simultaneously. The optimization of the detection wavelength is a critical step in method development to ensure maximum sensitivity for this compound while minimizing interference from the Axitinib API and other potential degradation products. mdpi.com

The selection of an optimal wavelength is typically achieved by examining the ultraviolet (UV) spectra of both Axitinib and its impurities. The ideal wavelength is one where the impurity exhibits significant absorbance, which may be different from the maximum absorbance of the API. This selective wavelength enhances the ability to detect and accurately quantify the impurity. Studies on Axitinib and its impurities have utilized a wide array of detection wavelengths, demonstrating the importance of this optimization step. For instance, various methods have employed wavelengths such as 220 nm, 235 nm, 254 nm, 272 nm, 330 nm, and 338 nm for the analysis of Axitinib and its related substances. ijpronline.compharmacreations.comjpionline.orgscholarsresearchlibrary.comirjweb.com The process involves scanning the analyte across a broad spectral range, often from 210 nm to 400 nm, to identify the most suitable analytical wavelength. mdpi.com In one method, a wavelength of 235 nm was set for the determination of Axitinib and its process-related impurities. ijpronline.com Another study selected 330 nm for detection, citing the strong absorption of Axitinib compared to its degradation products. This variability highlights that the optimal wavelength is dependent on the specific chromatographic conditions and the impurity profile being targeted.

Wavelength (nm)Analytical ContextReference(s)
220 Selected to achieve sufficient sensitivity for Axitinib and its impurities. jpionline.org
235 Used for the determination of Axitinib and three of its process-related impurities. ijpronline.com
254 Employed for the determination of Axitinib in dosage forms. pharmacreations.comijsrst.com
272 Utilized for the detection of Axitinib in bulk and marketed formulations. irjweb.com
330 Chosen due to strong absorption of Axitinib compared to its degradation products. researchgate.net
338 Set for the determination of Axitinib in bulk drug and its degradation products. scholarsresearchlibrary.comresearchgate.net

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and structural elucidation of impurities. When coupled with liquid chromatography (LC-MS/MS), it becomes a definitive tool for impurity profiling. jpionline.org Techniques such as Quadrupole Time-of-Flight (Q-TOF) and tandem mass spectrometry (MS/MS) are particularly valuable.

Q-TOF mass analyzers provide high-resolution accurate mass (HRAM) data, which allows for the determination of the elemental composition of an impurity with a high degree of confidence. hpst.cz This is crucial for identifying unknown degradation products or process impurities. The general workflow involves separating the compounds using LC, followed by MS and auto MS/MS analysis. hpst.cz For Axitinib, MS analysis has been conducted using an LC-MS system connected to a Q-TOF mass analyzer with an electrospray ionization (ESI) source to acquire molecular ion and fragmentation data for degradation products.

UPLC-MS/MS is another powerful technique noted for its short detection time, high precision, and excellent separation capabilities. nih.gov This method often operates in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This is highly specific and significantly reduces background noise. For Axitinib analysis, a positive ion ESI mode has been found to be superior. nih.gov A specific mass transition for Axitinib has been identified as m/z 387 → 355.96. nih.gov The development of such sensitive LC-MS/MS methods is essential for the accurate estimation of Axitinib and its impurities in various matrices. journalppw.com

Stability-Indicating Method Validation Parameters

For an analytical method to be considered reliable for impurity control, it must undergo rigorous validation as per guidelines from the International Council for Harmonisation (ICH). A key aspect of this is demonstrating that the method is "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net To establish the specificity of a method for this compound, forced degradation studies are performed. scholarsresearchlibrary.comresearchgate.net The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. scholarsresearchlibrary.comresearchgate.net

The analytical method must be able to separate the peak of this compound from the peaks of the active ingredient, any other known impurities, and all degradation products formed under these stress conditions. scholarsresearchlibrary.com Successful specificity is demonstrated when there are no interfering peaks at the retention time of the analyte, and the analyte peak is well-resolved from all other peaks. scholarsresearchlibrary.comjparonline.com Recovery studies are also used to show a lack of interference from pharmaceutical additives or excipients. pharmacreations.com A validated method was found to be specific, with no interference from placebo peaks observed at the retention time of Axitinib. researchgate.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For impurity analysis, the range typically covers from the reporting threshold to 120% of the specification limit.

Multiple studies have established linearity for methods analyzing Axitinib and its impurities. The linearity is typically evaluated by preparing a series of solutions at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r or r²) is calculated, with a value close to 1.000 indicating excellent linearity. pharmacreations.comiajps.com

Linearity Range (µg/mL)Correlation Coefficient (r²)Analyte(s)Reference(s)
0.25 - 1.5Not specifiedAxitinib and its impurities ijpronline.com
1 - 65 (ng/mL)0.857Axitinib journalppw.com
5 - 250.999Axitinib iajps.com
5 - 500.9998 (r)Axitinib researchgate.netresearchgate.net
10 - 500.9999Axitinib ijsrst.com
12.5 - 75Not specifiedAxitinib researchgate.net
15 - 450.997Axitinib pharmacreations.com
25 - 2500.999Axitinib scholarsresearchlibrary.com

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision).

Intraday precision involves analyzing replicate samples of the same concentration within the same day and under the same operating conditions. scholarsresearchlibrary.com Interday precision is assessed by repeating the analysis on different days, and may also involve different analysts or equipment to assess the method's ruggedness. scholarsresearchlibrary.com The precision is expressed as the percentage relative standard deviation (%RSD) of the measurements. For pharmaceutical analysis, a %RSD of less than 2% is generally considered acceptable. pharmacreations.comiajps.com

Precision Type%RSDAnalyteReference(s)
Intraday0.0415Axitinib researchgate.netiajps.com
Interday0.0326Axitinib researchgate.netiajps.com
Intraday0.55Axitinib scholarsresearchlibrary.com
Interday0.45Axitinib scholarsresearchlibrary.com
Intraday0.6356Axitinib ijsrst.com
Interday0.6451Axitinib ijsrst.com
Intraday6.54 - 11.68 (%CV)Axitinib scielo.br
Interday7.49 - 8.95 (%CV)Axitinib scielo.br
Repeatability< 2Axitinib pharmacreations.com

Accuracy Studies (Recovery)

Accuracy studies are a critical component of method validation, designed to determine the closeness of the analytical results obtained by the method to the true value. For this compound, this is typically assessed through recovery studies. In these studies, a known quantity of this compound reference standard is added (spiked) into a sample matrix, which is then analyzed. The percentage of the impurity that is detected by the analytical method is calculated, providing a measure of the method's accuracy.

The acceptance criteria for recovery studies are generally stringent, with the expectation that the method should recover a high percentage of the impurity. For instance, a common acceptance criterion is that the recovery should be within 80-120% of the spiked amount.

Several studies on the analytical methods for Axitinib and its impurities have demonstrated high accuracy. For example, a study reported recovery for Impurity 1 to be 106.75%, with a relative standard deviation (RSD) of 5.20%. google.com Another study focusing on three process-related impurities of Axitinib found that the recovery for these impurities was in the range of 99-101%. ijpronline.com In a broader context of Axitinib analysis, recovery values have been consistently high, with ranges of 98.0 - 103.6% and 99.37% - 99.87% reported in different studies. scholarsresearchlibrary.comresearchgate.neteurekaselect.com

The results from these studies are often presented in a tabular format to clearly display the recovery data at different concentration levels.

Table 1: Illustrative Accuracy Data for this compound

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) % RSD
50% 0.5 0.51 102.0 1.2
100% 1.0 0.99 99.0 0.8

This table is a representation of typical data and is not from a single specific source.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, the determination of LOD and LOQ is crucial for ensuring that even trace amounts of the impurity can be reliably monitored. These values are often established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. humanjournals.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the intercept and S is the slope of the calibration curve. iajps.com

Various studies have reported the LOD and LOQ for Axitinib and its impurities. For instance, one study determined the LOD and LOQ for Axitinib to be 0.62 µg/mL and 1.88 µg/mL, respectively. scholarsresearchlibrary.com Another study reported values of 0.85 µg/mL for LOD and 2.57 µg/mL for LOQ. researchgate.neteurekaselect.com A more sensitive method showed an LOD of 0.15 µg/ml and an LOQ of 0.5 µg/ml for Axitinib. jparonline.com For impurities, the LOD and LOQ values are expected to be in a similar low range to ensure effective control.

Table 2: Examples of LOD and LOQ Values from Axitinib Analytical Studies

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Axitinib 0.62 1.88 scholarsresearchlibrary.com
Axitinib 0.85 2.57 researchgate.neteurekaselect.com
Axitinib 1.1 3.2 irjweb.com

This table presents data from various sources for Axitinib, which is indicative of the expected range for its impurities.

Forced Degradation Study Methodologies to Generate Impurity 1

Forced degradation studies, also known as stress testing, are performed to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. For Axitinib, forced degradation studies are instrumental in generating and identifying impurities, including Impurity 1.

The common stress conditions applied in forced degradation studies include acidic and alkaline hydrolysis, oxidation, and photolysis.

Acidic and Alkaline Hydrolysis Conditions

To investigate the stability of Axitinib in acidic and alkaline environments, the drug substance is exposed to solutions of a strong acid and a strong base.

Acidic Hydrolysis: A solution of Axitinib is treated with a strong acid, such as hydrochloric acid (HCl), at concentrations ranging from 0.1N to 2.0N. scholarsresearchlibrary.com The mixture is often heated to accelerate degradation, for example, at 60°C for a specified period, such as 6 hours. scholarsresearchlibrary.com After the stress period, the solution is neutralized with a base like sodium hydroxide (B78521) (NaOH). scholarsresearchlibrary.com

Alkaline Hydrolysis: Similarly, for alkaline hydrolysis, a solution of Axitinib is treated with a strong base, such as sodium hydroxide (NaOH), at concentrations typically between 0.1N and 2.0N. scholarsresearchlibrary.com The mixture is also often heated, for instance, at 60°C for 6 hours. scholarsresearchlibrary.com Following the stress period, the solution is neutralized with an acid like HCl. scholarsresearchlibrary.com

Studies have shown that Axitinib is susceptible to degradation under both acidic and alkaline conditions. scholarsresearchlibrary.comeurekaselect.com

Oxidative Stress Conditions

Oxidative degradation is investigated by exposing Axitinib to an oxidizing agent.

Oxidative Conditions: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent, with concentrations typically ranging from 3% to 30%. humanjournals.com A solution of Axitinib is treated with H2O2 and may be heated to facilitate the reaction. For example, the solution might be refluxed for a period or left at room temperature. Axitinib has been found to be sensitive to peroxide degradation. scholarsresearchlibrary.com

Photolytic Stress Conditions

Photostability testing is performed to assess the effect of light on the drug substance.

Photolytic Conditions: A solution of Axitinib is exposed to light, which can be from a photostability chamber or direct sunlight. scholarsresearchlibrary.com The exposure duration can vary, for instance, for 4 days in sunlight. scholarsresearchlibrary.com The International Council for Harmonisation (ICH) guidelines recommend exposure to a combination of visible and ultraviolet (UV) light. Studies have indicated that Axitinib is relatively stable under photolytic conditions, although some degradation can occur. scholarsresearchlibrary.comcolab.wsresearchgate.net

Table 4: Summary of Forced Degradation Conditions for Axitinib

Stress Condition Reagent and Concentration Temperature Duration
Acidic Hydrolysis 0.5N, 1.0N, 2.0N HCl 60°C 6 hours
Alkaline Hydrolysis 0.5N, 1.0N, 2.0N NaOH 60°C 6 hours
Oxidative Stress 30% H2O2 Room Temperature 24 hours

This table is a compilation of typical conditions used in forced degradation studies of Axitinib.

Thermal Stress Conditions

Forced degradation studies are essential for identifying potential degradation products of a drug substance, such as Axitinib, under various stress conditions, including elevated temperatures. These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.

In the context of Axitinib, thermal degradation studies have been conducted under different conditions to observe the formation of impurities. One study involved subjecting a solution of Axitinib to a dry heat environment in an oven at 105°C for 6 hours. humanjournals.com Another investigation also utilized dry heat at 105°C for a 6-hour period to assess thermal stability. scholarsresearchlibrary.com The results from these studies indicated that Axitinib is relatively stable under these specific thermal stress conditions, with minimal degradation observed. scholarsresearchlibrary.com

A separate study on the forced degradation of Axitinib also included thermal stress testing. jpionline.org In this case, the substance was exposed to heat, and the resulting degradation was analyzed. The findings from this research showed that under the applied thermal conditions, the purity of Axitinib remained high, suggesting good thermal stability. jpionline.org Specifically, the purity of Axitinib after thermal degradation was reported to be 81.7%. jpionline.org

It is important to note that the conditions for thermal stress testing can vary, including the temperature, duration, and whether the drug is in a solid or solution state. For instance, some protocols for thermal degradation involve preparing a solution of the drug, which is then heated. humanjournals.com The choice of these parameters is crucial for effectively inducing and identifying potential degradation products, including this compound.

The following table summarizes the conditions and findings from various thermal stress studies on Axitinib.

Table 1: Summary of Thermal Stress Studies on Axitinib

Stress Condition Temperature Duration Purity/Degradation Reference
Thermal Degradation 105°C 6 hours 99.74% Purity scholarsresearchlibrary.com
Thermal Degradation 105°C 6 hours Not specified humanjournals.com

These studies collectively indicate that while Axitinib is generally stable under thermal stress, the formation of impurities is possible, necessitating robust analytical methods for their detection and control.

Control and Mitigation Strategies for Axitinib Impurity 1

Process Optimization in Axitinib Synthesis for Impurity Reduction

A key strategy for minimizing impurities is the optimization of the synthesis process itself. The manufacturing of Axitinib involves critical steps, such as palladium-catalyzed coupling reactions, where precise control of reaction conditions can significantly reduce the generation of unwanted byproducts. google.comresearchgate.net

The synthesis of Axitinib prominently features a Heck reaction, a palladium-catalyzed coupling of an olefin with an aryl halide. researchgate.netscielo.br This reaction is a pivotal bond-formation step, and its optimization is essential to the impurity control strategy. capes.gov.bracs.org The process involves reacting an intermediate like 2-((3-iodo-1H-indazol-6-yl)thio)-N-methyl benzamide (B126) with 2-vinyl pyridine. google.comquickcompany.in Inefficient or poorly controlled Heck reactions can lead to the formation of various process-related impurities. google.comgoogle.com

Research has focused on optimizing several parameters of the Heck reaction to enhance its efficiency and minimize byproduct formation. Key variables that are typically manipulated during optimization include the choice of catalyst, ligand, base, solvent, and reaction temperature. researchgate.net

Table 1: Parameters for Optimization in Heck Reaction for Axitinib Synthesis

Parameter Examples of Variables Purpose of Optimization
Catalyst Pd(OAc)₂, Pd₂(dba)₃ To ensure high catalytic activity and selectivity, reducing side reactions.
Ligand Phosphine-based ligands (e.g., Xantphos) To stabilize the palladium catalyst and promote the desired reaction pathway. rsc.org
Base Inorganic or organic bases (e.g., Cs₂CO₃) To facilitate the catalytic cycle; the choice and amount can impact impurity profiles. researchgate.netrsc.org
Solvent N-methyl-2-pyrrolidone (NMP), DMF To ensure proper solubility of reactants and influence reaction kinetics. google.comrsc.org

| Temperature | 90-110°C | To drive the reaction to completion while minimizing thermal degradation and side-product formation. rsc.orggoogle.com |

Palladium-catalyzed reactions, while efficient, necessitate subsequent steps for the removal of the metal catalyst from the final product. google.com Residual palladium is a significant impurity concern in pharmaceutical manufacturing, with strict limits on its acceptable levels in the final API. researchgate.net The development of an effective palladium removal process has been a focus of the manufacturing of Axitinib (also referred to as AG13736). researchgate.net

Various techniques, known as scavenging, are employed to purge residual palladium. These methods often involve the use of reagents that chelate or adsorb the metal, allowing for its removal through filtration. acs.org The choice of scavenger depends on the specific properties of the product and the solvent system used. acs.org

For Axitinib, a change in the manufacturing process at one stage rendered a previously used protocol of 10% cysteine on silica (B1680970) gel impractical due to poor filterability and leaching in the required polar solvents. acs.org This necessitated the development of new methods. One effective strategy involves the use of chelating agents like 1,2-diaminopropane (B80664), which can bind to the palladium, facilitating its removal. acs.orggoogle.com

Table 2: Examples of Palladium Scavenging Strategies

Scavenging Agent/Method Principle of Operation Application Context
Functionalized Silica Thiol or amine groups on a silica support bind to palladium. A common method, though its effectiveness can be solvent-dependent. acs.org
Chelating Diamines Agents like 1,2-diaminopropane form a stable complex with palladium, which can then be separated. acs.orggoogle.com Used in the Axitinib process after heating the reaction mixture, followed by cooling and filtration. google.com
Activated Carbon Adsorbs palladium species onto its surface. A solution containing crude product can be treated with charcoal and filtered. google.com

| Aqueous Cysteine/Ammonia | Forms a water-soluble complex with palladium that can be removed in an aqueous wash. | An effective method for purifying Sonogashira coupling products. scielo.br |

The successful implementation of these strategies can reduce palladium levels to less than 1 ppm, meeting regulatory requirements. google.com

Ensuring the purity of intermediate compounds is a proactive strategy to prevent the carry-over of impurities into the final API. researchgate.net In the Axitinib synthesis pathway, intermediates are purified to remove byproducts from previous steps before they can interfere with subsequent reactions. google.com

For example, the intermediate 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a key precursor before the Heck reaction. quickcompany.ingoogle.com Controlling the purity of this compound is crucial, as impurities present at this stage could lead to the formation of additional, difficult-to-remove impurities in the final product. google.com Purification of intermediates can be achieved through methods such as recrystallization or washing with appropriate solvents. One process describes washing a filtered intermediate with methanol (B129727) and ethyl acetate (B1210297) to achieve the desired purity before proceeding. google.comnewdrugapprovals.org

Downstream Purification Methodologies

Following the synthesis, downstream purification methods are employed to remove any remaining process-related impurities and degradation products to achieve the high purity required for the Axitinib API. capes.gov.br

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. irjweb.comscholarsresearchlibrary.com While primarily used for analysis, preparative HPLC can be scaled up to isolate and purify compounds. Reverse-phase HPLC (RP-HPLC) methods have been extensively developed to separate Axitinib from its impurities and degradation products. scholarsresearchlibrary.comresearchgate.net

These methods are fine-tuned to achieve adequate resolution between Axitinib and all potential impurities, ensuring clear separation and accurate quantification. The selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength are all critical parameters. scholarsresearchlibrary.comjpionline.org

Table 3: Exemplary HPLC Conditions for Axitinib Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Altima C18 (150 x 4.6 mm, 5µm) scholarsresearchlibrary.com Symmetry ODS C18 (4.6 x 250mm, 5µm) irjweb.com Nucleosil CN (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile (B52724) : KH₂PO₄ buffer (60:40, v/v) scholarsresearchlibrary.com Acetonitrile : Methanol (80:20, v/v) irjweb.com Water : Acetonitrile : Methanol (40:40:20, v/v/v) researchgate.net
Flow Rate 1.0 mL/min scholarsresearchlibrary.com 1.0 mL/min irjweb.com 1.0 mL/min researchgate.net
Detection (UV) 338 nm scholarsresearchlibrary.com 272 nm irjweb.com 225 nm researchgate.net

| Column Temp. | 30°C scholarsresearchlibrary.com | Not Specified | Not Specified |

These validated analytical methods form the basis for developing preparative chromatographic techniques capable of resolving Axitinib from impurities like Impurity 1 on a larger scale.

Crystallization is a critical final purification step in the manufacturing of Axitinib, used to isolate the crude product and purge impurities. capes.gov.brgoogle.com This solid-liquid separation technique relies on the principle that the desired compound will selectively crystallize out of a supersaturated solution, leaving impurities behind in the solvent (mother liquor). allfordrugs.com

The process often involves dissolving the crude Axitinib in a suitable solvent or solvent mixture at an elevated temperature, followed by controlled cooling or the addition of an anti-solvent to induce crystallization. allfordrugs.com For Axitinib, various solvent systems have been reported for this purpose, including mixtures of N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), and ethyl acetate. rsc.orggoogle.com One specific process describes dissolving crude Axitinib in DMF, followed by the addition of ethyl acetate to cause precipitation, yielding a product with 99.99% purity. google.com

Axitinib is known to exhibit complex polymorphism, meaning it can exist in multiple crystalline forms, and it also forms numerous solvates. researchgate.netacs.org This complexity makes the control of crystallization particularly challenging, as different conditions can lead to different, and sometimes undesired, crystal forms. researchgate.net Therefore, precise control over parameters such as solvent choice, temperature profile, and agitation rate is essential to consistently produce the desired, thermodynamically stable polymorphic form while effectively removing impurities. allfordrugs.com

Efficient Isolation and Purification of Crude Axitinib

The removal of impurities from crude Axitinib is a crucial step in the manufacturing process to achieve the high levels of purity required for pharmaceutical use. google.com An essential control strategy involves the development of an efficient isolation protocol for the crude API, which is designed to purge process-related impurities. newdrugapprovals.orgacs.org The optimization of the Heck reaction, a key step in Axitinib synthesis, is fundamental to minimizing the initial formation of impurities. newdrugapprovals.orgacs.org

Various laboratory and industrial-scale techniques are employed for the purification of crude Axitinib. Flash column chromatography using silica gel is a common method for isolating and purifying compounds in the synthesis of Axitinib derivatives. nih.gov For larger-scale production, purification can be achieved by precipitating the product, followed by washing with an organic solvent or a mixture of solvents and water. google.comgoogle.com The resulting solid is then filtered and dried under vacuum. google.com Another effective technique is the reslurrying of crude Axitinib in a specific solvent system, which helps to remove entrapped impurities. acs.org

Table 1: Summary of Purification Techniques for Crude Axitinib

Purification TechniqueDescriptionKey Parameters/SolventsReference
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Silica gel 60 (230–400 mesh) with solvent systems like CH2Cl2/MeOH. nih.gov
Recrystallization/Precipitation Dissolving the crude product in a solvent and then causing it to crystallize, leaving impurities in the solution.Solvents such as Dimethylsulfoxide (DMSO) and Methanol. google.com google.com
Solvent Washing/Slurrying Washing or suspending the crude solid in a solvent where the impurity is more soluble than the API.Tetrahydrofuran (THF) and water. google.com google.com
Reaction Optimization Modifying reaction conditions to prevent impurity formation.Optimization of the Heck reaction is a key strategy to control impurity formation. newdrugapprovals.orgacs.org newdrugapprovals.orgacs.org

Salt Formation for Enhanced Purity

A highly effective method for purifying crude Axitinib involves the formation of a salt, which can significantly enhance purity by separating the API from non-basic impurities. google.com This process typically involves treating the crude Axitinib, or a reaction mixture containing it, with an acid to form an Axitinib salt. google.com This salt often precipitates from the solution, allowing for its isolation from dissolved impurities. google.com

The isolated salt is then treated with an aqueous basic solution to neutralize the acid and precipitate the pure form of Axitinib. google.com This acidification and basification cycle can be repeated if necessary to achieve the desired level of purity, often exceeding 99.5%. google.comgoogle.com This technique is particularly advantageous because it inherently increases the solubility and dissolution rate of the final API, which is beneficial for oral dosage forms. google.com

Table 2: Acids Used for Axitinib Salt Formation and Purification

Acid TypeExamplesReference
Sulfonic Acids Methane sulphonic acid, Trifluoro-methanesulphonic acid, Difluoromethanesulphonic acid google.com
Inorganic Acids Sulphuric acid google.com
Carboxylic Acids Dichloroacetic acid, Glucuronic acid, Gluconic acid, Ferulic acid google.com
Other Glycols and glycol ethers google.com

Raw Material and Excipient Control Strategies

A robust control strategy for impurities begins with the raw materials used in the manufacturing process. ispe.org Impurities can be introduced from the starting materials, reagents, or catalysts used in the synthesis of the API. Therefore, a comprehensive strategy for controlling raw materials and excipients is fundamental to minimizing the level of Axitinib Impurity 1 in the final drug substance.

The quality of raw materials used late in the manufacturing process has a greater potential to introduce impurities into the drug substance. ispe.org For Axitinib, this includes critical intermediates such as 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide. google.com A thorough understanding of the manufacturing process and the potential for material attributes to impact the final product's quality is necessary. ispe.org This involves defining the role of each raw material, identifying its critical attributes, and establishing science-based specifications. ispe.orgamericanpharmaceuticalreview.com

Table 3: Framework for Raw Material Control Strategy

Control StageActionRationaleReference
Material Selection Use the highest grade material available and qualify suppliers.Reduces the risk of introducing impurities from starting materials. cellandgene.com
Specification Development Establish science-based specifications for each raw material based on its function and impact on process/product quality.Ensures that raw materials have the required attributes to perform their function without negatively impacting purity. ispe.orgamericanpharmaceuticalreview.com
Supplier Management Collaborate with suppliers to ensure consistent quality and transparency in their manufacturing processes.A strong partnership helps manage variability and ensures a reliable supply chain. americanpharmaceuticalreview.com americanpharmaceuticalreview.com
Incoming Material Testing Conduct testing on incoming raw materials to verify they meet specifications before use.Confirms the quality of materials and prevents substandard lots from entering the manufacturing process. gmp-navigator.com gmp-navigator.com

Storage and Stability Considerations for Impurity Minimization

The formation of impurities can occur not only during synthesis but also during the storage of the API. chemicea.com Axitinib has been shown to be sensitive to light, and degradation can be influenced by factors such as heat and moisture. chemicea.comgeneesmiddeleninformatiebank.nl Therefore, establishing appropriate storage conditions is a critical component of minimizing the formation of degradation products, including potential isomerization to this compound.

Photostability studies have demonstrated that the active substance is sensitive to light. geneesmiddeleninformatiebank.nl Furthermore, different polymorphic forms of Axitinib exhibit varying stability profiles. geneesmiddeleninformatiebank.nlgoogleapis.com For instance, certain crystalline forms may be more stable under specific environmental conditions. googleapis.com The packaging of the final drug product is also a key consideration; for example, blisters should be kept tightly closed to protect tablets from moisture. geneesmiddeleninformatiebank.nl By controlling storage conditions and selecting a stable crystalline form, the formation of impurities throughout the product's shelf life can be effectively minimized. chemicea.comgoogleapis.com

Table 4: Recommended Storage and Stability Practices for Axitinib

FactorConsiderationRecommended ActionReference
Light Exposure Axitinib is photolabile.Store protected from light. geneesmiddeleninformatiebank.nl
Temperature Heat can promote degradation.Store at controlled room temperature (e.g., 25°C). googleapis.com chemicea.comgoogleapis.com
Humidity Moisture can affect stability.Store in tightly sealed containers or packaging designed to protect against moisture. geneesmiddeleninformatiebank.nl geneesmiddeleninformatiebank.nl
Polymorphism Different crystalline forms have different stabilities.Select and control the most thermodynamically stable and least photosensitive polymorphic form for the formulation. geneesmiddeleninformatiebank.nlgoogleapis.com geneesmiddeleninformatiebank.nlgoogleapis.com

Regulatory and Quality Assurance Perspectives on Axitinib Impurity 1

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a framework of guidelines for the control of impurities in new drug substances. jpionline.orgjpionline.orgich.org These guidelines are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. jpionline.org The primary guidelines addressing impurities are ICH Q3A, which focuses on impurities in new drug substances, ICH Q3C, which deals with residual solvents, and ICH M7, which pertains to mutagenic impurities. jpionline.orgjpionline.org

Axitinib Impurity 1, being a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Axitinib, is primarily governed by the principles outlined in ICH Q3A. jpionline.orgjpionline.orgresearchgate.net The control strategy for impurities in Axitinib involves optimizing the manufacturing process to minimize their formation and developing efficient purification methods. newdrugapprovals.org

The ICH Q3A guideline provides a systematic approach for the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgich.org It classifies impurities into organic, inorganic, and residual solvents. jpionline.org this compound falls under the category of organic impurities, which can arise during the manufacturing process and storage of the drug substance. jpionline.orgjpionline.org

The guideline establishes thresholds for reporting, identifying, and qualifying these impurities based on the maximum daily dose of the drug substance. pda.orgpremier-research.com These thresholds are designed to ensure patient safety by controlling the levels of potentially harmful substances in the final drug product. jpionline.org

The identification threshold is the level at which an impurity must be structurally characterized. jpionline.orgich.org According to ICH Q3A, for a new drug substance with a maximum daily dose of up to 2 grams, any impurity present at a level of 0.10% or 1.0 mg per day intake (whichever is lower) needs to be identified. pda.org For drug substances with a daily dose greater than 2 grams, the identification threshold is 0.05%. pda.orgyoutube.com The process of identification involves using various analytical techniques to determine the chemical structure of the impurity. jpionline.org Any degradation product observed in stability studies at a level greater than the identification threshold should also be identified. ich.orgikev.org

Table 1: ICH Q3A Identification Thresholds for Impurities

Maximum Daily Dose Identification Threshold
≤ 2 g/day 0.10% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.05%

Data sourced from ICH Q3A(R2) guidance. pda.orgich.org

The reporting threshold is the level above which an impurity must be reported in the drug substance specification. ich.org For drug substances with a maximum daily dose of up to 2 grams per day, the reporting threshold is 0.05%. pda.orgich.org For those with a daily dose exceeding 2 grams, the threshold is 0.03%. pda.org Any impurity found at a level greater than the reporting threshold must be documented. ich.org Analytical results for impurities below 1.0% are typically reported to two decimal places. ich.orgfda.gov

Table 2: ICH Q3A Reporting Thresholds for Impurities

Maximum Daily Dose Reporting Threshold
≤ 2 g/day 0.05%
> 2 g/day 0.03%

Data sourced from ICH Q3A(R2) guidance. pda.orgich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.orgkobia.krfda.gov An impurity is considered qualified if its level has been adequately justified by scientific literature, it is a significant metabolite of the drug substance, or its safety has been established in toxicity studies. fda.gov The qualification threshold is the limit above which an impurity must be qualified. ich.org For a drug with a maximum daily dose of up to 2 grams per day, the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. pda.orgkobia.kr For drugs with a daily dose greater than 2 grams, the threshold is 0.05%. pda.orgyoutube.com

Table 3: ICH Q3A Qualification Thresholds for Impurities

Maximum Daily Dose Qualification Threshold
≤ 2 g/day 0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.05%

Data sourced from ICH Q3A(R2) guidance. pda.orgkobia.kr

The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. europa.euloesungsfabrik.de This is critical for the accurate detection and quantification of impurities like this compound. loesungsfabrik.de The validation of an analytical procedure demonstrates its reliability and reproducibility. researchgate.net Key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. researchgate.netslideshare.net

For impurity testing, the analytical method must be specific enough to distinguish the impurity from the main drug substance and other potential impurities. europa.eu The quantitation limit of the method should be at or below the reporting threshold for the impurity. ikev.org A validated HPLC method has been developed for the separation and estimation of Axitinib and its process-related impurities, including Impurity 1. researchgate.net This method demonstrated linearity, sensitivity, and good recovery, making it suitable for quality control purposes. researchgate.net

ICH M7 (Genotoxic Impurities) Considerations

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. toxhub-consulting.comresearchgate.net These impurities, even at trace levels, can pose significant risks to patients by potentially causing genetic mutations. freyrsolutions.com The guideline outlines a structured approach that includes risk assessment, implementation of control strategies, and comprehensive documentation for regulatory submissions. freyrsolutions.com

For this compound, the initial step under ICH M7 involves a thorough risk assessment to determine its mutagenic potential. freyrsolutions.com This assessment typically begins with a (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis to identify any structural alerts for mutagenicity. gmp-navigator.com If a structural alert is identified, further investigation, such as a bacterial reverse mutation assay (Ames test), is warranted. nihs.go.jpeuropa.eu A negative result in a properly conducted Ames test can overrule a (Q)SAR concern, classifying the impurity as non-mutagenic (Class 5). nihs.go.jpeuropa.eu Conversely, a positive result would classify it as a mutagenic impurity (Class 2), necessitating stricter control measures. researchgate.net

The control of mutagenic impurities can be approached in several ways, as outlined in ICH M7. europeanpharmaceuticalreview.com These options range from including the impurity in the drug substance specification with a defined limit (Option 1) to utilizing in-process controls (Options 2 and 3) or relying on a thorough understanding of the manufacturing process to ensure the impurity's absence (Option 4). europeanpharmaceuticalreview.com The chosen strategy must be justified and documented. freyrsolutions.com If an impurity is determined to be mutagenic, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is often applied for lifetime exposure. europa.eu

Table 1: ICH M7 Classification of Impurities researchgate.net

ClassDefinitionControl Approach
Class 1 Known mutagenic carcinogensControl at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potentialControl at or below the Threshold of Toxicological Concern (TTC).
Class 3 Alerting structure, unrelated to the drug substance; no mutagenicity dataControl at or below the TTC or conduct a bacterial mutagenicity assay.
Class 4 Alerting structure, shared with the API or related compounds that have tested negative for mutagenicityTreat as a non-mutagenic impurity.
Class 5 No structural alerts, or a structural alert with a negative bacterial mutagenicity assay resultTreat as a non-mutagenic impurity.

ICH Q6A (Specifications: Test Procedures and Acceptance Criteria)

For this compound, ICH Q6A mandates its inclusion in the drug substance specification if it is a specified impurity, meaning it is individually listed and limited with a specific acceptance criterion. europeanpharmaceuticalreview.com The guideline outlines universal tests that should be part of a specification, including appearance, identification, assay, and impurities. europeanpharmaceuticalreview.comslideshare.net

The establishment of acceptance criteria for an impurity like this compound should be based on data from manufacturing process capability, analytical method capability, and stability studies. europeanpharmaceuticalreview.com The limits for impurities must be qualified as safe. humanjournals.com For impurities that are also degradation products, their levels should be monitored throughout the drug product's shelf life. ich.org However, it is generally not necessary to test the drug product for synthesis impurities that are controlled in the drug substance and are not degradation products. ich.orgikev.org

Table 2: Key Considerations for Setting Impurity Specifications under ICH Q6A

ConsiderationDescription
Manufacturing Process Capability The ability of the process to consistently produce the drug substance with the impurity at or below the proposed acceptance criterion.
Analytical Procedure Validation The analytical method used to detect and quantify the impurity must be validated for its intended purpose, as per ICH Q2 guidelines. fda.gov
Batch Analysis Data Data from multiple batches should be used to justify the proposed acceptance criteria.
Stability Studies The behavior of the impurity under various storage conditions should be understood to set appropriate shelf-life specifications.
Safety Qualification The proposed limit for the impurity must be justified from a safety perspective, often referencing toxicological studies. fda.gov

Pharmacopoeial Standards and Monographs

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide official standards for drug substances and products. ich.org While a specific monograph for this compound is not typically found, the general principles and methods outlined in pharmacopoeias are relevant. ikev.orgich.org

When a monograph for the active pharmaceutical ingredient, Axitinib, exists, it will likely include tests for related substances or impurities. pharmaffiliates.com Manufacturers can utilize pharmacopoeial methods for testing, and if so, these methods should be appropriately verified. slideshare.net If alternative procedures are used, they must be demonstrated to be equivalent or superior to the official pharmacopoeial method. slideshare.netikev.org The use of a well-characterized reference standard for this compound is essential for accurate analytical testing. aquigenbio.comsynzeal.com Such reference standards may have traceability to pharmacopoeial standards. aquigenbio.com

Advanced Research Topics and Future Directions for Axitinib Impurity 1

Synthesis of Reference Standards for Impurity 1 Variants

The synthesis of highly purified reference standards for "Axitinib Impurity 1" and its potential variants is a cornerstone of accurate analytical method development and validation. These standards are indispensable for the precise identification, quantification, and monitoring of the impurity in both the drug substance and the final drug product. ijpronline.com The process involves the deliberate synthesis of the impurity, often through mimicking the degradation or synthetic side-reaction pathways that lead to its formation. thieme-connect.comresearchgate.net

Forced degradation studies, where Axitinib is subjected to stress conditions such as acid, base, oxidation, light, and heat, can be instrumental in generating and identifying degradation products like Impurity 1. researchgate.netresearchgate.net For instance, studies have shown that Axitinib is susceptible to degradation under oxidative and photolytic conditions, leading to the formation of several degradation products. researchgate.netresearchgate.net The isolation of these products, including potential isomeric and dimeric impurities, allows for their structural elucidation using advanced spectroscopic techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcolab.ws Once the structure of "this compound" is unequivocally confirmed, a robust and scalable synthetic route for its reference standard can be developed.

The availability of these reference standards is critical for:

Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for routine quality control. ijpronline.com

Impurity Profiling: Accurately mapping the impurity profile of Axitinib batches. researchgate.net

Stability Studies: Assessing the long-term stability of the drug substance and product under various storage conditions. hpfb-dgpsa.ca

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNAC28H24N4O4S512.58
Axitinib dimer Impurity 11428728-84-0C44H36N8O2S2773.0

This table contains information on known Axitinib impurities. Data may vary based on the specific variant of Impurity 1 being synthesized. synzeal.comsimsonpharmauat.com

Computational Chemistry Approaches to Impurity Formation and Control

Computational chemistry is emerging as a powerful tool for understanding and controlling the formation of impurities like "this compound". By leveraging computational models, researchers can gain insights into the molecular-level processes that lead to impurity generation, often without the need for extensive and time-consuming laboratory experiments.

In silico studies can elucidate the potential reaction mechanisms and pathways that result in the formation of "this compound". ijpsjournal.com By modeling the reactants, intermediates, and transition states, it is possible to determine the most energetically favorable routes for impurity formation. This knowledge is invaluable for optimizing reaction conditions to minimize the generation of unwanted byproducts. acs.org For example, computational models can help identify the specific reaction conditions (e.g., temperature, pH, presence of catalysts) that favor the formation of Impurity 1, allowing for targeted process adjustments. google.com

Molecular modeling techniques, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of the molecules involved in the formation of "this compound". google.comresearchgate.net This can help in understanding the stability of intermediates and the energy barriers for different reaction steps. mdpi.com Such models can also be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of potential impurities, aiding in their identification and characterization. wiley.com

Predictive approaches, often incorporating machine learning and artificial intelligence, can be used to forecast the impurity profile of Axitinib under different manufacturing conditions. apacsci.com By training models on existing experimental data, it is possible to predict the likelihood and potential levels of "this compound" formation. These predictive tools can significantly accelerate process development and optimization, leading to a more robust and reliable manufacturing process. mt.com

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at ultra-trace levels is a significant challenge in pharmaceutical analysis. ijpsjournal.com The development of novel and highly sensitive analytical technologies is crucial for ensuring that even minute quantities of "this compound" can be reliably detected and controlled. scirp.org

Advanced analytical techniques that are being explored for this purpose include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. biomedres.us

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident identification of unknown impurities. apacsci.com

Hyphenated Techniques: The coupling of chromatographic separation with mass spectrometry (e.g., LC-MS/MS, GC-MS) provides a powerful tool for the separation, identification, and quantification of impurities, even in complex matrices. researchgate.netindocoanalyticalsolutions.com

Supercritical Fluid Chromatography (SFC): Presents an alternative separation technique with different selectivity compared to liquid chromatography, which can be beneficial for resolving challenging impurity profiles. ijpsjournal.com

These advanced methods are essential for meeting the stringent regulatory requirements for impurity control in pharmaceutical products. biomedres.us

Analytical TechniqueApplication in Impurity Detection
High-Performance Liquid Chromatography (HPLC)Separation, identification, and quantification of impurities. biomedres.usijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Highly sensitive and specific identification and characterization of impurities. researchgate.netijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and semi-volatile impurities. indocoanalyticalsolutions.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isolated impurities. researchgate.net

Continuous Manufacturing and Real-Time Impurity Monitoring

The shift towards continuous manufacturing in the pharmaceutical industry presents new opportunities for real-time monitoring and control of impurities like "this compound". longdom.org Process Analytical Technology (PAT) plays a pivotal role in this paradigm by enabling the online, in-line, or at-line measurement of critical quality attributes, including impurity levels. mt.comamericanpharmaceuticalreview.com

By integrating advanced analytical tools directly into the manufacturing process, it is possible to:

Monitor impurity formation in real-time: This allows for immediate corrective actions to be taken if impurity levels deviate from the desired range. pharmtech.comamericanpharmaceuticalreview.com

Enhance process understanding: The data-rich environment of continuous manufacturing provides a deeper understanding of how process parameters influence impurity formation. pharmtech.com

Facilitate Real-Time Release Testing (RTRT): Continuous monitoring can potentially lead to the release of product batches based on in-process data, reducing testing time and costs. pharmtech.comnih.gov

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy, coupled with chemometric models, are particularly well-suited for real-time monitoring in a continuous manufacturing setting. longdom.org

Integrated Approaches to Impurity Profiling in Kinase Inhibitor Development

The development of robust and targeted therapies like kinase inhibitors requires a comprehensive strategy for managing impurities. An integrated approach to impurity profiling is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). grace.com This involves a multi-faceted strategy that begins in the early stages of drug development and continues through to post-market surveillance. grace.comresearchgate.net Such an approach for a compound like Axitinib, and specifically for managing "this compound," combines advanced analytical techniques with in silico predictive modeling and a deep understanding of the synthetic and degradation pathways. biomedres.ustandfonline.com

The core of an integrated strategy is the proactive identification, characterization, and control of impurities. This is particularly crucial for kinase inhibitors, a class of drugs often used in oncology where patient populations may be more vulnerable. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances. europa.eu

A key aspect of this integrated approach is the use of Quality by Design (QbD) principles. grace.com By prospectively identifying critical quality attributes (CQAs) of the API, including the levels of specific impurities like this compound, manufacturers can design and implement control strategies throughout the production process. grace.compharmtech.com This includes tight control over raw materials, optimization of reaction conditions to minimize the formation of process-related impurities, and the development of purification steps capable of removing them effectively. pharmtech.comresearchgate.net

The integrated approach leverages a suite of analytical tools to build a complete picture of the impurity profile. researchgate.net While high-performance liquid chromatography (HPLC) remains a cornerstone for separation and quantification, it is often coupled with other techniques for definitive identification. biomedres.usscirp.org

Illustrative Integrated Workflow for this compound:

PhaseActivityTools & TechniquesObjective
Early Development In Silico Assessment & Forced Degradation(Q)SAR software (e.g., Derek Nexus, Sarah Nexus), LC-MS, NMRPredict potential genotoxicity of this compound and identify degradation pathways. lhasalimited.orgnih.gov
Process Development Process Optimization & Control StrategyHPLC, UPLC, Process Analytical Technology (PAT)Minimize the formation of this compound by controlling critical process parameters. grace.commdpi.com
Characterization Structure Elucidation & QuantificationHigh-Resolution Mass Spectrometry (HRMS), NMR, Reference Standard SynthesisConfirm the chemical structure of this compound and develop a quantitative analytical method. biomedres.us
Quality Control Routine Testing & Stability MonitoringValidated HPLC/UPLC methods, Stability ChambersEnsure batches of Axitinib consistently meet predefined specifications for Impurity 1. syncsci.comresearchgate.net

Advanced and hyphenated analytical techniques are central to modern impurity profiling. biomedres.us For instance, liquid chromatography-mass spectrometry (LC-MS) is invaluable for detecting and identifying unknown impurities, even at trace levels. researchgate.net Techniques like LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) can provide highly accurate mass data, facilitating the elucidation of an impurity's elemental composition. biomedres.us For absolute structural confirmation, preparative HPLC can be used to isolate a sufficient quantity of the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netbiomedres.us

Furthermore, in silico toxicology prediction has become an indispensable tool in the early assessment of impurities. immunocure.usceon.rs By using Quantitative Structure-Activity Relationship ((Q)SAR) models, potential toxicities, particularly genotoxicity, of impurities like this compound can be flagged early in development. lhasalimited.orgimmunocure.us This allows for a risk-based approach to control, in line with ICH M7 guidelines for mutagenic impurities. lhasalimited.orgnih.gov If an impurity is predicted to be mutagenic, much stricter control limits are required.

The future of impurity profiling for kinase inhibitors will likely see greater integration of these advanced methods. The application of chemometrics to analyze complex datasets from multiple analytical runs can help identify trends and correlations that might otherwise be missed. colab.ws As analytical instrumentation becomes more sensitive and computational models more sophisticated, the ability to detect, identify, and assess the risk of impurities will continue to improve, leading to safer and more effective kinase inhibitor therapies. ijpar.com

Q & A

Q. How should researchers address discrepancies between observed impurity levels and theoretical predictions?

  • Methodological Answer : Re-evaluate assumptions in predictive models (e.g., reaction kinetics, solvent effects). Validate models using orthogonal experimental data. Publish negative results to inform the scientific community and refine predictive algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.